Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

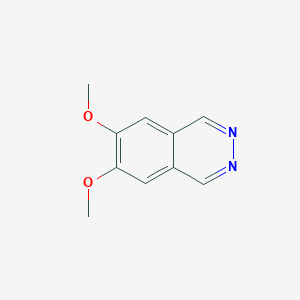

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a biochemical used for proteomics research . It has a molecular weight of 451.47 and a molecular formula of C22H29NO9 . This compound is recognized for its application in combating bacterial infections, showing potency against a wide spectrum of Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyl groups attached to a glucopyranoside core . The InChI key, which provides a unique identifier for the compound’s structure, is FMACEGZIOGLACF-ZGJYDULXSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.5 and a molecular formula of C22H29NO9 . It is recommended to be stored at refrigerator temperatures (2-8°C) .作用机制

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.

Biochemical Pathways

Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.

Result of Action

As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.

实验室实验的优点和局限性

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a versatile chemical compound that can be easily synthesized and used in various laboratory experiments. However, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.

未来方向

1. Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside-based glycoconjugates for drug delivery: this compound can be used as a building block in the synthesis of glycoconjugates for targeted drug delivery.

2. This compound-based vaccines: this compound can be used as an adjuvant in vaccine formulations to enhance the immune response.

3. This compound-based diagnostic tools: this compound can be used in the development of diagnostic tools for various diseases such as cancer.

4. This compound-based therapeutics: this compound-based compounds can be developed as potential therapeutics for various diseases such as inflammation and cancer.

5. This compound-based biomaterials: this compound can be used in the development of biomaterials for tissue engineering and regenerative medicine.

In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific fields. This compound can be easily synthesized and used in various laboratory experiments, making it a valuable tool for scientific research. Further research on this compound-based compounds can lead to the development of novel therapeutics, vaccines, and diagnostic tools for various diseases.

合成方法

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be synthesized through a multistep process involving the acetylation of N-acetylglucosamine and subsequent reactions with phenylethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has been extensively studied for its potential applications in various scientific fields such as glycobiology, immunology, and drug discovery. This compound is used as a building block in the synthesis of glycoconjugates, which are important biomolecules involved in various biological processes such as cell-cell recognition, immune response, and signal transduction.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Phenylethylamine", "2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of the glucopyranosyl chloride using acetyl chloride and triethylamine in methanol to form 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Reaction of the protected glucopyranosyl chloride with phenylethylamine in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Deprotection of the acetyl groups using hydrochloric acid in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside with only the acetamido group protected", "Deprotection of the acetamido group using sodium bicarbonate in methanol to form the final product Phenylethyl 2-amino-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Purification of the product using a combination of sodium chloride and water to obtain the final compound in high yield and purity" ] } | |

CAS 编号 |

197574-92-8 |

分子式 |

C22H29NO9 |

分子量 |

451.5 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |

InChI 键 |

HLGSHDLKGYMREZ-ZGJYDULXSA-N |

手性 SMILES |

CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

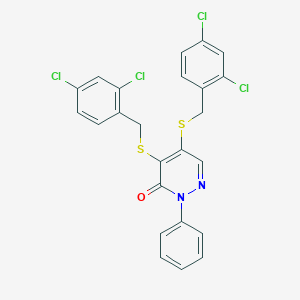

![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)

![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)

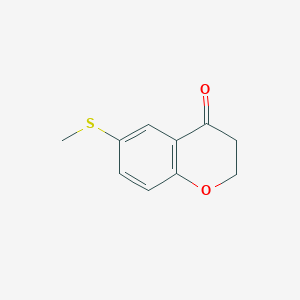

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)